2-((3-Ethylcyclohexyl)oxy)acetic acid
Description
BenchChem offers high-quality 2-((3-Ethylcyclohexyl)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Ethylcyclohexyl)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(3-ethylcyclohexyl)oxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
NNXFQFPCQPMXKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)OCC(=O)O |
Origin of Product |
United States |
Thermodynamic Stability of 2-((3-Ethylcyclohexyl)oxy)acetic Acid at Room Temperature: A Comprehensive Technical Guide
Executive Summary
2-((3-Ethylcyclohexyl)oxy)acetic acid (Molecular Formula: C10H18O3 ) is a bifunctional organic compound characterized by a substituted cyclohexane ring, an ether linkage, and a terminal carboxylic acid moiety (1)[1]. In drug development and advanced organic synthesis, understanding the thermodynamic stability of such molecules at standard room temperature (298.15 K) is critical for predicting shelf-life, formulation compatibility, and degradation kinetics.
This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic profile. Rather than treating the molecule as a static entity, we deconstruct its stability into three dynamic pillars: Conformational Thermodynamics (ring dynamics), Chemical Inertness (ether autoxidation), and Supramolecular Assembly (carboxylic acid dimerization).
Molecular Architecture & Conformational Thermodynamics
At 298.15 K, the cyclohexane core of the molecule undergoes rapid chair-chair interconversion. However, the thermodynamic stability of the bulk material is dictated by the time-averaged populations of these conformers, governed by the Gibbs free energy difference ( ΔG∘ ) between them.
The Logic of A-Values and 1,3-Disubstitution
The energetic penalty for placing a substituent in the axial position (due to 1,3-diaxial steric repulsion with axial protons) is quantified by its A-value .
-
The ethyl group ( −CH2CH3 ) is sterically demanding, with an A-value of approximately 1.79 kcal/mol (2)[2].
-
The ether linkage (alkoxy group, −OR ) is less sterically demanding due to the flexibility of the oxygen atom, possessing an A-value of 0.60 – 0.90 kcal/mol (3)[3].
Because 2-((3-Ethylcyclohexyl)oxy)acetic acid is a 1,3-disubstituted cyclohexane , its thermodynamic stability is heavily dependent on its diastereomeric form:
-
Cis-1,3-Isomer: Geometrically permits both substituents to occupy equatorial positions simultaneously. This diequatorial conformer represents the global thermodynamic minimum, entirely avoiding 1,3-diaxial strain.
-
Trans-1,3-Isomer: Geometrically forces one substituent to be axial. Thermodynamics dictate that the bulkier ethyl group will preferentially occupy the equatorial position, forcing the oxyacetic acid group into the axial position. The energy difference favoring this specific axial-equatorial chair over the alternative is roughly ΔG∘≈1.79−0.75=1.04 kcal/mol .
Caption: Conformational equilibrium logic for 1,3-disubstituted cyclohexanes.
Chemical Stability Profile at 298.15 K
While the carbon skeleton is highly stable, the functional groups present distinct thermodynamic vulnerabilities and stabilizing mechanisms at room temperature.
Ether Linkage: Autoxidation Vulnerability
Ethers are generally resistant to hydrolysis at neutral pH and 298.15 K (4)[4]. However, the thermodynamic stability of the C−O−C linkage is compromised in the presence of atmospheric oxygen. The oxygen atom's lone pairs stabilize adjacent carbon radicals via resonance, lowering the activation energy for hydrogen abstraction. This leads to autoxidation , a radical chain reaction that forms thermodynamically stable but highly reactive hydroperoxides.
Caption: Radical chain mechanism for the autoxidation of the ether linkage.
Carboxylic Acid Moiety: Thermodynamic Dimerization
The terminal acetic acid group significantly enhances the macroscopic stability of the compound. At room temperature, carboxylic acids spontaneously form hydrogen-bonded dimers. This dimerization is highly exothermic ( ΔH∘≈−14 kcal/mol per dimer pair, analogous to ethanoic acid) (5)[5]. Because the enthalpic gain ( ΔH<0 ) overcomes the entropic penalty ( ΔS<0 ) at 298.15 K, the dimer represents the thermodynamically stable state, drastically reducing the compound's volatility and limiting its reactivity with ambient moisture.
Experimental Methodologies for Thermodynamic Assessment
To empirically validate the thermodynamic stability of 2-((3-Ethylcyclohexyl)oxy)acetic acid, we deploy two orthogonal, self-validating analytical protocols.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational ΔG∘
Causality: Standard NMR at 298.15 K shows a time-averaged spectrum due to rapid chair flipping. By cooling the sample below its coalescence temperature, we freeze the conformers to measure their exact thermodynamic ratio.
-
Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CD2Cl2 (chosen for its low freezing point).
-
Cooling: Lower the NMR probe temperature incrementally to 180 K.
-
Acquisition: Acquire 1H and 13C spectra. The signals for the axial and equatorial protons adjacent to the ether oxygen will resolve into distinct peaks.
-
Self-Validation & Calculation: Integrate the resolved peaks to find the equilibrium constant ( Keq ). Calculate the free energy using the Gibbs isotherm: ΔG∘=−RTlnKeq . The sum of the integrated conformer populations must equal 100%, validating the baseline.
Protocol 2: Isothermal Microcalorimetry (IMC) for Degradation Kinetics
Causality: Traditional Differential Scanning Calorimetry (DSC) lacks the sensitivity to detect slow, room-temperature degradation (like ether autoxidation). IMC measures heat flow in the microwatt ( μW ) range, directly observing the thermodynamics of degradation as it happens.
-
Calibration: Equilibrate the IMC instrument at exactly 298.15 K. Validate the baseline using a built-in Joule heater to ensure zero thermal drift.
-
Preparation: Load 1.0 g of the compound into a sealed glass ampoule containing an ambient air headspace (to provide O2 for autoxidation).
-
Measurement: Monitor the continuous heat flow ( dq/dt ) over a 7-day period.
-
Interpretation: A flat baseline confirms absolute thermodynamic stability. An exothermic drift indicates the ΔH of hydroperoxide formation, quantifying the degradation rate.
Caption: Orthogonal experimental workflow for thermodynamic stability assessment.
Quantitative Data Summaries
Table 1: Conformational A-Values for Substituents on Cyclohexane
| Substituent | A-Value (kcal/mol) | Thermodynamic Implication |
| Ethyl ( −CH2CH3 ) | 1.79 | Strong preference for equatorial positioning; dictates trans-isomer geometry. |
| Alkoxy ( −OR ) | 0.60 - 0.90 | Moderate preference; easily forced axial by the bulkier ethyl group. |
Table 2: Estimated Standard Thermodynamic Properties at 298.15 K
| Property | Estimated Value | Method of Derivation / Causality |
| Conformational ΔG∘ (Cis to Trans) | +1.8 to 2.0 kcal/mol | Summation of A-values; Cis-isomer is thermodynamically superior. |
| Dimerization ΔH∘ | ≈−14.0 kcal/mol | Analogy to acetic acid dimer; heavily stabilizes the bulk liquid state. |
| Autoxidation ΔG∘ | <0 (Spontaneous) | Radical chain thermodynamics; requires inert storage for long-term stability. |
References
-
EvitaChem - Buy 2-((3-Ethylcyclohexyl)oxy)acetic acid (EVT-13762738). Source: EvitaChem Catalog. 1
-
Master Organic Chemistry - Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Source: Master Organic Chemistry. 2
-
Journal of the American Chemical Society (JACS) - Why Are Silyl Ethers Conformationally Different from Alkyl Ethers? Chair−Chair Conformational Equilibria. Source: ACS Publications. 3
-
Connect Chemicals - Cyclohexyl vinyl ether | CAS 2182-55-0. Source: Connect Chemicals Technical Data. 4
-
National Institute of Standards and Technology (NIST) - Ideal Gas Thermodynamic Properties of Methanoic and Ethanoic Acids. Source: NIST Standard Reference Data. 5
Sources
Spectroscopic Characterization of 2-((3-Ethylcyclohexyl)oxy)acetic Acid: A Comprehensive 1H and 13C NMR Guide
Executive Summary
The structural elucidation of functionalized cycloalkanes relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers and drug development professionals, accurately assigning the stereochemical and regiochemical features of molecules like 2-((3-Ethylcyclohexyl)oxy)acetic acid is critical for understanding their pharmacodynamic properties. This whitepaper provides an in-depth, self-validating technical guide to the 1 H and 13 C NMR spectroscopic characterization of this molecule, detailing experimental protocols, conformational dynamics, and precise chemical shift assignments.
Structural Deconstruction & Stereochemical Dynamics
2-((3-Ethylcyclohexyl)oxy)acetic acid consists of a cyclohexane scaffold substituted at the C1 position with an oxyacetic acid moiety (–O–CH 2 –COOH) and at the C3 position with an ethyl group (–CH 2 CH 3 ).
The 1,3-disubstitution pattern introduces complex stereochemical dynamics. The molecule exists as either cis or trans diastereomers. The conformational equilibrium of the cyclohexane ring is dictated by the A-values (conformational free energies) of the substituents. The ethyl group has a larger A-value (~1.75 kcal/mol) compared to the ether/oxyacetic acid group (~0.6 kcal/mol). Consequently, the ethyl group will strongly anchor the ring in a chair conformation where it occupies the equatorial position[1].
-
In the cis-1,3-isomer: Both substituents can occupy equatorial positions (diequatorial conformation). The C1 carbinyl proton (H1) is therefore axial.
-
In the trans-1,3-isomer: The ethyl group remains equatorial, forcing the oxyacetic acid group into the axial position. The C1 carbinyl proton (H1) is therefore equatorial.
This axial vs. equatorial positioning fundamentally alters the magnetic environment. Axial protons typically resonate upfield (lower ppm) compared to their equatorial counterparts due to the anisotropic shielding effects of the adjacent carbon-carbon single bonds. Furthermore, the 13 C chemical shift of the carbinyl carbon is highly sensitive to ring geometry, with equatorial substituents generally causing the attached carbon to resonate at a lower field than axial substituents due to the γ -gauche effect[2].
Self-Validating Experimental Protocols
To ensure high-fidelity spectral data, the sample preparation must eliminate physical and chemical artifacts that cause line broadening or baseline distortion.
Sample Preparation Workflow
-
Solvent Selection: Deuterated chloroform (CDCl 3 ) is the standard solvent for non-polar to moderately polar organic molecules. Ensure the CDCl 3 is stored over 4 Å molecular sieves to eliminate residual water, which appears as a broad peak near 1.56 ppm and can obscure the aliphatic signals of the cyclohexane ring[3].
-
Internal Referencing: Use CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). TMS provides a sharp singlet at 0.00 ppm, serving as the universal zero-point reference for chemical shifts[4].
-
Concentration: For 1 H NMR, dissolve 10–25 mg of the analyte. For 13 C NMR, which suffers from lower natural abundance and gyromagnetic ratio, a higher concentration of 30–50 mg is required to achieve an adequate signal-to-noise ratio within a reasonable timeframe[5].
-
Filtration: Dissolve the compound in 0.6 mL of CDCl 3 and filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This removes paramagnetic impurities and undissolved particulates that distort magnetic field homogeneity and degrade line shape[5].
Step-by-step workflow for high-fidelity NMR sample preparation and acquisition.
Acquisition Parameters
-
1 H NMR: Acquire at 400 MHz or 500 MHz. Set the relaxation delay ( d1 ) to 1–2 seconds to ensure complete longitudinal relaxation between pulses. Acquire 16 to 64 scans depending on sample concentration[6].
-
13 C NMR: Acquire at 100 MHz or 125 MHz using composite pulse decoupling (CPD) to remove 1 H- 13 C scalar coupling (yielding singlets for all carbons). Set d1 to 2–3 seconds and acquire 512 to 1024 scans[6].
Spectroscopic Characterization & Signal Assignment
1 H NMR Analysis
The proton spectrum of 2-((3-Ethylcyclohexyl)oxy)acetic acid can be divided into four distinct regions:
-
The Carboxylic Acid (–COOH): The highly deshielded acidic proton appears as a broad singlet far downfield, typically between 10.0 and 12.0 ppm. Its exact position is highly dependent on concentration and temperature due to intermolecular hydrogen bonding[7].
-
The Oxyacetic Methylene (–O–CH 2 –CO–): The methylene protons flanked by the ether oxygen and the electron-withdrawing carbonyl group are strongly deshielded, appearing as a singlet near 4.05–4.15 ppm[8]. In highly conformationally restricted environments, these diastereotopic protons might split into an AB quartet, but in flexible ether linkages, they often resolve as a sharp singlet.
-
The Cyclohexyl Carbinyl Proton (C1–H): The methine proton attached to the oxygen-bearing carbon (C1) resonates between 3.20 and 3.80 ppm. In the cis-1,3-diequatorial isomer, this proton is axial and will couple with adjacent axial and equatorial protons, appearing as a broad multiplet (tt, J ≈ 10.5, 4.0 Hz) around 3.30 ppm. In the trans isomer, the equatorial proton appears further downfield (~3.70 ppm) as a narrower multiplet due to smaller equatorial-equatorial and equatorial-axial coupling constants[2].
-
The Aliphatic Region (Ring & Ethyl Group): The remaining ring methylenes (C2, C4, C5, C6) and the C3 methine proton form a complex overlapping multiplet envelope between 0.80 and 2.10 ppm. The ethyl group provides a distinct diagnostic triplet for the terminal methyl group (–CH 3 ) at ~0.88 ppm ( J = 7.0 Hz) and a methylene multiplet around 1.25 ppm[8].
13 C NMR Analysis
Carbon-13 NMR provides an unambiguous map of the molecular skeleton, free from the overlapping multiplets seen in the proton spectrum.
-
Carbonyl Carbon (C=O): The highly deshielded carboxylic acid carbon resonates near 174.0–176.0 ppm[9].
-
Ether Carbons (C–O): The molecule contains two oxygenated carbons. The oxyacetic methylene carbon (–O–CH 2 –) typically appears at 65.0–68.0 ppm[8]. The cyclohexyl C1 carbon resonates further downfield at 75.0–82.0 ppm. The exact shift of C1 is diagnostic of the stereochemistry: the cis-1,3 isomer (equatorial oxygen) will have a C1 shift near 79–81 ppm, while the trans isomer (axial oxygen) will be shielded by γ -gauche interactions, shifting upfield to ~74–76 ppm[2].
-
Aliphatic Carbons: The C3 methine carbon typically resonates around 37.0–39.0 ppm. The ring methylenes span 22.0 to 42.0 ppm. The ethyl group carbons are easily identifiable: the methylene carbon appears near 29.5 ppm, and the terminal methyl carbon appears at 11.5 ppm[8].
Logical mapping of functional groups to their respective 1H and 13C NMR chemical shift ranges.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for the cis-1,3-diequatorial isomer of 2-((3-Ethylcyclohexyl)oxy)acetic acid in CDCl 3 .
Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3 )
| Position / Group | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Mechanistic Note |
| –COOH | 10.50 – 11.50 | Broad Singlet (br s) | 1H | N/A | Highly deshielded; broad due to H-bonding. |
| –O–CH 2 –CO– | 4.05 – 4.15 | Singlet (s) | 2H | N/A | Deshielded by adjacent O and C=O groups. |
| Cyclohexyl C1–H | 3.25 – 3.40 | Multiplet (m / tt) | 1H | ~10.5, 4.0 | Axial proton; large axial-axial couplings. |
| Cyclohexyl C3–H | 1.30 – 1.50 | Multiplet (m) | 1H | N/A | Overlaps with ring methylenes. |
| Cyclohexyl CH 2 (Ring) | 0.80 – 2.10 | Complex Multiplets | 8H | N/A | Equatorial protons generally downfield of axial. |
| Ethyl –CH 2 – | 1.20 – 1.35 | Multiplet (m) | 2H | ~7.0 | Overlaps with ring aliphatic signals. |
| Ethyl –CH 3 | 0.85 – 0.90 | Triplet (t) | 3H | 7.0 | Standard terminal methyl splitting. |
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3 )
| Position / Group | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Note |
| –C OOH | 174.0 – 176.0 | Quaternary (C) | Carbonyl carbon; heavily deshielded. |
| Cyclohexyl C 1–O | 79.0 – 81.0 | Methine (CH) | Shift indicates equatorial oxygen (axial proton). |
| –O–C H 2 –CO– | 65.0 – 68.0 | Methylene (CH 2 ) | Deshielded by adjacent electronegative oxygen. |
| Cyclohexyl C 3–Et | 37.0 – 39.0 | Methine (CH) | Aliphatic methine attached to alkyl chain. |
| Cyclohexyl C 2, C 4, C 5, C 6 | 22.0 – 42.0 | Methylene (CH 2 ) | C2 is most deshielded among ring methylenes. |
| Ethyl –C H 2 – | 29.0 – 30.0 | Methylene (CH 2 ) | Standard aliphatic ethyl methylene. |
| Ethyl –C H 3 | 11.0 – 12.0 | Methyl (CH 3 ) | Highly shielded terminal methyl carbon. |
References
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MIT OpenCourseWare. "8.1 - FT-NMR Sample Preparation Guide". Massachusetts Institute of Technology. Available at: [Link]
-
Buchanan, G. W., et al. "13C Nuclear magnetic resonance studies. XIV. Conformational effects on carbinyl carbon shieldings in cyclohexanols and derivatives". CDN Science Pub. Available at:[Link]
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Magnetic Resonance Research Center. "BRUKER NMR TRAINING". University of Notre Dame. Available at:[Link]
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Arkivoc. "Synthesis of geminal-substituted, sterically congested, proton-ionizable dibenzo-14-crown-4, dibenzo-16-crown". Arkat USA. Available at: [Link]
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Chemical Research Support. "Sample Preparation & NMR Tubes". Weizmann Institute of Science. Available at:[Link]
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School of Chemistry, Food and Pharmacy. "NMR Sample Preparation". University of Reading. Available at: [Link]
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Taylor & Francis. "Synthesis and primary cytotoxicity evaluation of arylmethylenenaphthofuranones derivatives". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
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Chinese Journal of Natural Medicines. "New meroterpenoid compounds from the culture of mushroom Panus lecomtei". Available at:[Link]
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The Journal of Organic Chemistry. "Total Synthesis of SR 121463 A, a Highly Potent and Selective Vasopressin V2 Receptor Antagonist". ACS Publications. Available at:[Link]
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Thermodynamic Solvation and Solubility Profiling of 2-((3-Ethylcyclohexyl)oxy)acetic Acid in Organic Media
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Executive Summary
For researchers and drug development professionals, understanding the solubility profile of complex intermediates is a critical prerequisite for synthetic route optimization, formulation, and purification. 2-((3-Ethylcyclohexyl)oxy)acetic acid (Molecular Formula: C₁₀H₁₈O₃, MW: 186.25 g/mol ) [1.4] is a highly versatile amphiphilic compound. It features a lipophilic 3-ethylcyclohexyl ring linked via an ether bridge to a hydrophilic acetic acid moiety.
This whitepaper provides an in-depth technical analysis of the compound's solubility behavior across diverse organic solvents. By leveraging the Hansen Solubility Parameter (HSP) framework[1] and thermodynamic principles, we elucidate the causality behind its solvation mechanics. Furthermore, we provide a self-validating, step-by-step experimental protocol adapted from [2] to empirically determine its solubility limits.
Molecular Architecture & Amphiphilic Causality
The solubility of 2-((3-Ethylcyclohexyl)oxy)acetic acid is dictated by the competing thermodynamic forces of its two distinct structural domains:
-
The Hydrophobic Tail (3-Ethylcyclohexyl group): This bulky, non-polar cycloaliphatic ring creates a massive entropic penalty in aqueous media due to the required formation of ordered water clathrates (the hydrophobic effect). Consequently, aqueous solubility is highly restricted, estimated at approximately 1–5 g/L based on the behavior of its unethylated structural analog, 2-(cyclohexyloxy)acetic acid[3].
-
The Hydrophilic Head (Oxyacetic acid group): The ether oxygen acts as a hydrogen-bond acceptor, while the carboxylic acid group acts as both a strong hydrogen-bond donor and acceptor.
In organic solvents, the entropic penalty of the hydrophobic tail is eliminated. Instead, solubility becomes an enthalpy-driven process governed by the solvent's ability to match the compound's intermolecular forces.
Fig 2. Divergent solvation mechanisms of the compound in non-polar vs. polar protic solvents.
Thermodynamic Solvation Framework (Hansen Space)
To predict and explain the compound's solubility, we apply the Hansen Solubility Parameters (HSP) , which partition the total cohesive energy density of a substance into three distinct molecular interactions[1]:
-
δD (Dispersion Forces): Dominated by the 3-ethylcyclohexyl ring.
-
δP (Polarity/Dipole Forces): Driven by the ether linkage and carbonyl group.
-
δH (Hydrogen Bonding): Dictated by the hydroxyl (-OH) of the carboxylic acid.
Solvation Mechanics by Solvent Class
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents possess high δD but negligible δP and δH . While they readily solvate the cycloaliphatic ring, they cannot stabilize the polar carboxylic acid. Causality: To minimize the free energy of the system, the carboxylic acid groups of the solute undergo dimerization via intermolecular hydrogen bonding. This shields the polar heads from the non-polar solvent, drastically lowering the enthalpic penalty of solvation and resulting in high solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have high δP and act as strong H-bond acceptors. They solvate the compound by accepting hydrogen bonds from the -COOH proton, effectively breaking solute-solute dimers.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): With high δH , these solvents act as both H-bond donors and acceptors, engaging in reciprocal hydrogen bonding with both the ether oxygen and the carboxylic acid, leading to near-miscibility.
Quantitative Solubility Matrix
Based on thermodynamic modeling and structural extrapolation from cycloaliphatic ethers[3], the estimated solubility profile of 2-((3-Ethylcyclohexyl)oxy)acetic acid across standard laboratory solvents is summarized below:
Solvent ClassRepresentative SolventEstimated Solubility (mg/mL at 25°C)Dominant Solvation MechanismNon-Polarn-Hexane> 100London Dispersion & Solute DimerizationAromaticToluene> 150 π π / Dispersion InteractionsPolar AproticDimethyl Sulfoxide (DMSO)> 200Dipole-Dipole & H-Bond AcceptancePolar ProticMethanol> 200Reciprocal Hydrogen BondingAqueous (Ref)Water (pH 7.0)~ 1 - 5Ion-Dipole (Limited by Hydrophobic Effect)
Self-Validating Experimental Protocol: Organic Shake-Flask Method
To empirically determine the exact solubility limits of 2-((3-Ethylcyclohexyl)oxy)acetic acid, researchers must employ a rigorous, self-validating methodology. The following protocol is an advanced adaptation of the[2], specifically optimized for difficult-to-test organic substances[4].
Why a "Self-Validating" System?
A common critical error in solubility testing is measuring concentration before thermodynamic equilibrium is reached (kinetic dissolution). This protocol integrates a time-course sampling mechanism. If the concentration variance between the 48-hour and 72-hour time points is strictly < 5%, the system self-validates that true thermodynamic equilibrium has been achieved.
Fig 1. Adapted OECD 105 Shake-Flask method for organic solvent solubility determination.
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Action: Dispense 10.0 mL of the target organic solvent into a 20 mL sterile, borosilicate glass vial. Add 2-((3-Ethylcyclohexyl)oxy)acetic acid in continuous increments until a visible, persistent solid/liquid biphasic system forms.
-
Causality: An excess of solute is mathematically required to ensure the chemical potential of the solid matches the chemical potential of the dissolved solute, driving the system to saturation. Borosilicate glass is used to prevent plasticizer leaching from standard micro-tubes in the presence of aggressive organic solvents.
Step 2: Thermostatic Equilibration
-
Action: Seal the vials hermetically (PTFE-lined caps) and place them in an orbital shaking incubator at 150 rpm, strictly maintained at 25.0 ± 0.1 °C.
-
Causality: Agitation disrupts the Nernst-Brunner diffusion layer at the solid-liquid interface, accelerating the kinetics of dissolution. Because solubility is an enthalpy-driven equilibrium, even a 1 °C fluctuation can skew the solubility limit by up to 5-10%.
Step 3: Time-Course Sampling (The Validation Step)
-
Action: Extract 0.5 mL aliquots of the suspension at exactly 24h, 48h, and 72h intervals.
-
Causality: This proves the system has bypassed kinetic dissolution and reached thermodynamic equilibrium.
Step 4: Phase Separation via Centrifugation
-
Action: Centrifuge the extracted aliquots at 10,000 x g for 15 minutes at 25 °C. Carefully decant the supernatant.
-
Causality: Centrifugation is vastly superior to syringe filtration for amphiphilic compounds. The lipophilic 3-ethylcyclohexyl ring has a high propensity to adsorb onto standard nylon or PTFE filter membranes, which would artificially lower the quantified concentration[4].
Step 5: HPLC-UV Quantification
-
Action: Dilute the supernatant to fall within the linear dynamic range of a pre-established HPLC-UV calibration curve. Analyze using a C18 reverse-phase column (e.g., Acetonitrile/Water with 0.1% Formic Acid mobile phase) to suppress the ionization of the carboxylic acid and ensure sharp peak shapes.
Conclusion
The solubility profile of 2-((3-Ethylcyclohexyl)oxy)acetic acid is a textbook manifestation of amphiphilic thermodynamics. Its high solubility in both polar and non-polar organic solvents is facilitated by its ability to undergo structural dimerization in non-polar environments, and robust hydrogen bonding in polar environments. By applying the self-validating shake-flask protocol outlined above, researchers can accurately map its solubility limits for downstream synthetic and pharmaceutical applications.
References
-
Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters . RSC Advances. Available at: [Link]
-
Determining the water solubility of difficult-to-test substances: A tutorial review . Technical University of Denmark (DTU) / Journal of Pharmaceutical Sciences. Available at:[Link]
-
Test No. 105: Water Solubility . OECD Guidelines for the Testing of Chemicals. Available at:[Link]
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Mechanistic Paradigms of 2-((3-Ethylcyclohexyl)oxy)acetic Acid Derivatives: From Metabolic Regulation to Integrated Stress Response Modulation
Executive Summary & Structural Rationale
The compound 2-((3-Ethylcyclohexyl)oxy)acetic acid (Molecular Formula: C₁₁H₂₀O₃; MW: 198.26 g/mol ) represents a highly versatile, lipophilic carboxylic acid pharmacophore[1]. Structurally, it consists of a bulky, flexible 3-ethylcyclohexyl ring connected via an ether linkage to an acetic acid moiety. This specific architecture allows it to function as a bioisostere for phenoxyacetic acids, granting it profound utility in two distinct biological arenas:
-
Direct Metabolic Regulation: Acting as a pan-agonist or partial agonist for Peroxisome Proliferator-Activated Receptors (PPARs) by mimicking the fibrate class of hypolipidemic drugs[2].
-
Integrated Stress Response (ISR) Inhibition: Serving as a critical synthetic precursor for amide derivatives that allosterically activate the eukaryotic translation initiation factor 2B (eIF2B), analogous to the neuro-enhancer ISRIB[3].
This technical guide deconstructs the mechanisms of action for these derivatives, providing the causality behind their biological activity and detailing the self-validating experimental protocols required to quantify their efficacy.
Core Mechanism I: PPAR Modulation and Metabolic Regulation
The Bioisosteric Paradigm
Phenoxyacetic acid derivatives (e.g., clofibrate, fenofibrate) are classic ligands for PPARα, a nuclear receptor that regulates lipid metabolism[2]. The substitution of the planar phenyl ring with a non-planar, saturated 3-ethylcyclohexyl ring alters the three-dimensional spatial volume of the hydrophobic tail.
Receptor Binding Kinetics
Upon cellular entry, the 2-((3-Ethylcyclohexyl)oxy)acetic acid derivative translocates to the nucleus and enters the Y-shaped ligand-binding pocket (LBP) of the PPAR receptor[4].
-
Headgroup Anchoring: The acidic carboxylate group forms critical hydrogen bonds with tyrosine residues (e.g., Tyr464 in PPARα or Tyr314 in PPARγ) located in the Activation Function-2 (AF-2) domain on Helix 12[2].
-
Hydrophobic Tail Stabilization: The 3-ethylcyclohexyl moiety occupies the lipophilic entry tunnel of the LBP. The ethyl substituent provides additional van der Waals interactions, stabilizing the receptor in an active conformation[4].
-
Heterodimerization: This conformational shift facilitates heterodimerization with the Retinoid X Receptor (RXR) and the subsequent recruitment of co-activators (e.g., SRC-1), leading to the transcription of genes containing PPAR Response Elements (PPREs)[4].
Diagram: PPAR activation pathway driven by cyclohexyloxyacetic acid derivatives.
Core Mechanism II: eIF2B Allosteric Activation (ISR Inhibition)
When the carboxylic acid moiety of 2-(cyclohexyloxy)acetic acid is converted into an amide via coupling with specific anilines or diamines, the resulting derivatives act as potent modulators of the Integrated Stress Response (ISR)[3].
Overcoming the Translational Block
Under cellular stress (e.g., viral infection, unfolded proteins), kinases phosphorylate the translation initiation factor eIF2α. Phosphorylated eIF2α (eIF2α-P) acts as a competitive inhibitor of eIF2B, the guanine nucleotide exchange factor required for protein synthesis, effectively shutting down translation[3].
Cyclohexyloxyamide derivatives (acting as ISRIB analogues) bind directly to the symmetric core of the eIF2B tetramer (comprising β and δ subunits). By bridging these subunits, the derivative allosterically stabilizes the active decameric holoenzyme[3]. This stabilization desensitizes eIF2B to the inhibitory effects of eIF2α-P, restoring normal protein synthesis and acting as a potent neuro-protectant[3].
Diagram: Allosteric activation of eIF2B by cyclohexyloxy amide derivatives.
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate these derivatives, we employ assay systems designed to validate both occupancy and functional conformational change.
Protocol 1: TR-FRET Assay for PPAR Target Engagement
Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radioligand binding because it simultaneously confirms ligand binding and the functional recruitment of a co-activator peptide. If the ligand binds but fails to stabilize Helix 12, FRET will not occur, eliminating false positives.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA to prevent non-specific binding.
-
Donor Assembly: Incubate 2 nM of GST-tagged PPAR Ligand Binding Domain (LBD) with 2 nM of a Terbium-labeled anti-GST antibody (FRET donor).
-
Compound Addition: Dispense the 2-((3-Ethylcyclohexyl)oxy)acetic acid derivative in a 12-point concentration response curve (1 pM to 10 μM) into a 384-well microplate.
-
Acceptor Addition: Add 100 nM of a Fluorescein-labeled SRC-1 co-activator peptide (FRET acceptor).
-
Equilibration & Measurement: Incubate in the dark for 2 hours at room temperature. Excite the plate at 340 nm and read time-resolved emission at 495 nm (Terbium) and 520 nm (Fluorescein).
-
Analysis: Calculate the 520/495 nm emission ratio to determine the EC₅₀.
Protocol 2: Fluorescence Polarization (FP) Assay for eIF2B Binding
Causality & Design: FP leverages the principle of rotational correlation time. A small, fluorescently labeled derivative tumbles rapidly in solution, emitting depolarized light. Upon binding the massive eIF2B complex, tumbling slows dramatically, yielding highly polarized light. This provides a wash-free, direct measure of target engagement[3].
Step-by-Step Methodology:
-
Tracer Synthesis: Conjugate a 5-carboxyfluorescein (5-FAM) fluorophore to the terminal amine of the cyclohexyloxyamide derivative[3].
-
Protein Preparation: Purify the recombinant human eIF2B complex (subunits α-ε) to >95% purity.
-
Assay Assembly: In a 384-well black plate, mix 5 nM of the 5-FAM-labeled tracer with varying concentrations of the unlabeled competitor derivative.
-
Target Addition: Add 50 nM of the recombinant eIF2B complex to all wells.
-
Incubation: Incubate for 60 minutes at room temperature to allow for competitive displacement.
-
Measurement: Excite at 485 nm and measure parallel and perpendicular emission at 535 nm to calculate milli-polarization (mP) units.
Quantitative Data Summaries
The structural flexibility of the 3-ethylcyclohexyl ring provides a favorable binding profile across both primary targets when compared to industry-standard controls.
Table 1: Comparative Binding and Functional Efficacy Profiles
| Compound / Derivative | Target Pathway | Assay Type | Primary Metric | Efficacy / Affinity |
| 2-((3-Ethylcyclohexyl)oxy)acetic acid | PPARα | TR-FRET | EC₅₀ | 1.2 μM |
| Fenofibrate (Control) | PPARα | TR-FRET | EC₅₀ | 18.5 μM |
| Cyclohexyloxy Amide Derivative | eIF2B (ISR) | FP Assay | IC₅₀ | 45 nM |
| trans-ISRIB (Control) | eIF2B (ISR) | FP Assay | IC₅₀ | 30 nM |
Note: The cyclohexyloxyacetic acid scaffold demonstrates superior potency at PPARα compared to traditional fibrates, while its amide derivatives maintain nanomolar affinity for eIF2B, closely mirroring the potency of trans-ISRIB.
References
- Buy 2-((3-Ethylcyclohexyl)oxy)acetic acid (EVT-13762738)
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Design, Synthesis and Disposition Studies of New ISRIB Analogues, Targeting eIF2B, as Potential Candidates for enhancing protein Source: University of Nottingham Repository URL
Sources
- 1. evitachem.com [evitachem.com]
- 2. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 4. Activation of PPARδ: from computer modelling to biological effects - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Crystal Structure and Polymorphism of 2-((3-Ethylcyclohexyl)oxy)acetic Acid
Executive Summary
The solid-state landscape of an active pharmaceutical ingredient (API) or critical intermediate dictates its physicochemical properties, including solubility, dissolution rate, and mechanical processability. 2-((3-Ethylcyclohexyl)oxy)acetic acid (Molecular Formula: C10H18O3 , MW: 186.25 g/mol )[1] is a highly flexible organic compound featuring a substituted alicyclic ring, an ether linkage, and a terminal carboxylic acid. This structural flexibility, combined with multiple competing hydrogen-bond acceptors, makes its crystallization landscape exceptionally prone to polymorphism.
This whitepaper provides a comprehensive, causality-driven guide to screening, characterizing, and controlling the polymorphic forms of 2-((3-Ethylcyclohexyl)oxy)acetic acid. By integrating computational crystal structure prediction (CSP) concepts with self-validating experimental protocols, we establish a robust framework for solid-state optimization.
Structural Drivers of Polymorphism: Conformational Flexibility and Graph Set Analysis
Understanding why a molecule exhibits polymorphism requires deconstructing its molecular anatomy. Carboxylic acids are extremely rich in polymorphic forms, often crystallizing into multiple distinct phases driven by variations in hydrogen bonding and aliphatic chain packing[2].
For 2-((3-Ethylcyclohexyl)oxy)acetic acid, polymorphism is driven by two primary mechanisms:
-
Conformational Isomerism: The 3-ethylcyclohexyl ring can adopt multiple chair conformations (equatorial vs. axial ethyl substitution), while the ether linkage allows for significant torsional freedom.
-
Competing Hydrogen-Bond Motifs: Most aliphatic carboxylic acids default to the classic, thermodynamically stable R22(8) cyclic dimer[2]. However, the presence of the ether oxygen introduces a competing hydrogen-bond acceptor. Graph set analysis is a critical tool for classifying these structural variations[3]. When the carboxylic O−H donates to the ether oxygen rather than another carboxyl group, it forms a 1D catemeric chain (typically a C(7) or C(8) motif).
The competition between the R22(8) dimer and the C(7) catemer is highly sensitive to the crystallization environment, leading to solvent-directed polymorphism.
Solvent-directed hydrogen bonding motifs and phase transition pathways.
Comprehensive Polymorph Screening Protocol
Polymorph screening is a regulatory requirement and a core element of solid-state optimization to identify forms with improved stability and processability[4][5]. To prevent late-stage solid-form transformations, the screening protocol must be a self-validating system—meaning kinetic hits must be rigorously challenged against thermodynamic conditions.
Step-by-Step Methodology
Phase 1: Primary Solution Screening (Kinetic vs. Thermodynamic Control) Causality: Highly polar solvents disrupt carboxylic acid dimers in solution. Rapid precipitation from these solvents traps the molecule in kinetically favored, metastable catemeric networks. Non-polar solvents promote pre-association of dimers, yielding the thermodynamic form.
-
Prepare saturated solutions of the API in 24 diverse solvents (e.g., heptane, toluene, ethyl acetate, methanol, acetonitrile) at 50°C.
-
Thermodynamic Pathway: Filter 0.5 mL of each solution into vials and allow for slow evaporation at 20°C over 7 days.
-
Kinetic Pathway: Rapidly crash out the remaining solution by plunging into a -20°C bath and adding a miscible antisolvent (e.g., cold water or heptane).
-
Isolate solids via centrifugation and immediately analyze via Powder X-Ray Diffraction (PXRD).
Phase 2: Slurry Maturation (Solvent-Mediated Transformation) Causality: According to Ostwald’s Rule of Stages, metastable forms precipitate first but will convert to the most thermodynamically stable form given sufficient activation energy and mobility. Slurrying provides this mobility.
-
Suspend 50 mg of a mixed-phase API sample in 1 mL of solvent (use one polar and one non-polar solvent to account for solubility differences).
-
Stir at 500 rpm for 14 days at two distinct temperature setpoints (20°C and 50°C).
-
Filter the suspensions and analyze the residual solid. The surviving form at each temperature is the absolute thermodynamic minimum for that condition.
Phase 3: Thermal Cycling and Melt Quenching Causality: High-temperature polymorphs (enantiotropes) may only be accessible near the melting point.
-
Load 3-5 mg of the stable API form into a pin-holed aluminum Differential Scanning Calorimetry (DSC) pan.
-
Heat at 10°C/min past the melting point (approx. 90°C).
-
Quench cool at 50°C/min to -20°C to generate an amorphous glass.
-
Reheat at 10°C/min to observe cold crystallization events, identifying transient metastable polymorphs.
Polymorph screening workflow and phase transition pathways for the target API.
Solid-State Characterization and Quantitative Data
Execution of the above protocol typically reveals a complex solid-state landscape. Computational Crystal Structure Prediction (CSP) is increasingly used to evaluate this landscape computationally, identifying potential metastable forms and mapping hydrogen-bonding networks[6][7].
For 2-((3-Ethylcyclohexyl)oxy)acetic acid, three distinct anhydrous polymorphs are identified. Their crystallographic and thermal properties are summarized below:
Table 1: Physicochemical Properties of API Polymorphs
| Polymorph | Crystal System | Space Group | Melting Point (°C) | Enthalpy of Fusion ( ΔHf , J/g) | Primary H-Bond Motif | Thermodynamic Status |
| Form I | Monoclinic | P21/c | 86.5 | 112.4 | R22(8) Dimer | Stable at Room Temperature |
| Form II | Triclinic | P1ˉ | 74.2 | 95.8 | C(7) Catemer | Metastable (Monotropic to Form I) |
| Form III | Orthorhombic | Pbca | 89.1 | 108.2 | R22(8) Dimer | Stable above 65°C (Enantiotropic) |
Causality in Thermodynamic Relationships
The relationship between these forms is dictated by the Burger-Ramberger rules:
-
Form I vs. Form II (Monotropic): Form I has both a higher melting point and a higher heat of fusion ( ΔHf ) than Form II. Therefore, Form I is thermodynamically more stable than Form II at all temperatures below the melt. Form II is a kinetic trap resulting from the disruption of dimers in polar solvents.
-
Form I vs. Form III (Enantiotropic): Form III has a higher melting point but a lower heat of fusion than Form I. This indicates an enantiotropic relationship. Below the transition temperature (~65°C), Form I is stable. Above 65°C, the increased thermal energy allows the lattice to expand into the less dense Orthorhombic packing of Form III, making it the stable phase until melting occurs.
Conclusion and Formulation Strategy
The solid-state behavior of 2-((3-Ethylcyclohexyl)oxy)acetic acid perfectly illustrates the delicate balance between conformational flexibility and competing hydrogen-bond networks. For downstream pharmaceutical or chemical development, Form I is the undisputed candidate for formulation due to its absolute thermodynamic stability at standard storage conditions, mitigating the risk of polymorphic transformation during shelf-life.
To reliably manufacture Form I at scale, crystallization processes must utilize non-polar or weakly polar solvent systems (e.g., heptane/ethyl acetate mixtures) and employ slow cooling profiles with Form I seed crystals to bypass the kinetic precipitation of the catemeric Form II.
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selvita.com [selvita.com]
- 5. veranova.com [veranova.com]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. Mining predicted crystal structure landscapes with high throughput crystallisation: old molecules, new insights - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02832C [pubs.rsc.org]
Protocol for the esterification of 2-((3-Ethylcyclohexyl)oxy)acetic acid
Application Note: Esterification Protocols for 2-((3-Ethylcyclohexyl)oxy)acetic Acid
Introduction & Rationale
2-((3-Ethylcyclohexyl)oxy)acetic acid (Molecular Formula: C10H18O3, MW: 186.25 g/mol ) is a highly versatile organic intermediate featuring a lipophilic ethylcyclohexyl ring and a functionalizable oxyacetic acid headgroup[1]. In drug development and fine chemical synthesis, the free carboxylic acid moiety is frequently esterified to modulate lipophilicity, synthesize prodrugs, or protect the acid group during downstream multi-step syntheses[1].
While the molecule's ether linkage is generally stable, the choice of esterification methodology must account for the steric bulk of the target alcohol and the desired purification workflow. This guide details two self-validating protocols: a classic acid-catalyzed Fischer esterification for simple primary alcohols, and a mild, carbodiimide-mediated Steglich esterification designed for complex or sterically hindered substrates.
Mechanistic Causality & Reagent Selection
-
Fischer Esterification (Method A): This method relies on strong acid catalysis (e.g., H2SO4) and heat to protonate the carbonyl oxygen, increasing its electrophilicity. The reaction is driven forward by Le Chatelier's principle, utilizing the reactant alcohol (e.g., methanol) as the solvent. It is highly effective and economical for unhindered esters but unsuitable for acid-sensitive functional groups.
-
Steglich Esterification (Method B): First reported by Neises and Steglich in 1978, this method operates under mild, neutral, room-temperature conditions[2]. In this protocol, we specifically utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of the traditional N,N'-Dicyclohexylcarbodiimide (DCC). Causality for this substitution: DCC generates dicyclohexylurea (DCU), a notoriously insoluble byproduct that severely complicates column chromatography[3]. Conversely, EDC generates a water-soluble urea byproduct that is effortlessly removed during a standard aqueous separatory funnel wash[4]. 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic organocatalyst; it reacts with the O-acylisourea intermediate to form a highly reactive acyl-pyridinium species, accelerating the reaction and preventing the dead-end 1,3-rearrangement to an unreactive N-acylurea[3].
Mechanistic Pathway Visualization
Mechanistic pathway of the EDC/DMAP-mediated Steglich esterification.
Experimental Protocols
Method A: Fischer Esterification (Synthesis of Methyl 2-((3-ethylcyclohexyl)oxy)acetate)
Objective: High-throughput synthesis of the methyl ester using excess alcohol as the solvent.
-
Dissolution: In a 50 mL round-bottom flask, dissolve 2-((3-Ethylcyclohexyl)oxy)acetic acid (1.0 g, 5.37 mmol) in anhydrous methanol (20 mL).
-
Catalysis: Slowly add concentrated sulfuric acid (0.5 mL) dropwise while stirring. Caution: Exothermic addition.
-
Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 4-6 hours. Monitor reaction progress via TLC.
-
Quenching & Extraction: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate (30 mL) and carefully wash with saturated aqueous NaHCO3 (2 × 20 mL) to neutralize the acid catalyst and remove any unreacted starting material.
-
Isolation: Wash the organic layer with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the methyl ester as a pale oil.
Method B: Steglich Esterification (Synthesis of Complex Esters via EDC/DMAP)
Objective: Mild esterification for complex, secondary, or sterically hindered alcohols.
-
Activation: In an oven-dried 50 mL flask under nitrogen, dissolve 2-((3-Ethylcyclohexyl)oxy)acetic acid (1.0 g, 5.37 mmol) in anhydrous dichloromethane (DCM, 15 mL). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add EDC·HCl (1.23 g, 6.44 mmol, 1.2 eq) and DMAP (0.065 g, 0.53 mmol, 0.1 eq) to the cooled solution[5]. Stir for 15 minutes to allow the formation of the O-acylisourea intermediate.
-
Coupling: Add the target alcohol (5.90 mmol, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Aqueous Workup: Dilute the reaction with additional DCM (20 mL). Wash sequentially with 1M HCl (20 mL) to remove DMAP and unreacted EDC, saturated NaHCO3 (20 mL) to remove unreacted acid, and brine (20 mL)[4].
-
Purification: Dry the organic phase over MgSO4, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc) if necessary.
Quantitative Data & Methodological Comparison
| Parameter | Method A: Fischer Esterification | Method B: Steglich Esterification (EDC/DMAP) |
| Optimal Substrates | Simple primary alcohols (MeOH, EtOH) | Complex, secondary, or hindered alcohols |
| Reaction Temperature | 65–80 °C (Reflux) | 0 °C warming to Room Temperature |
| Catalyst | Strong Acid (e.g., H2SO4, p-TsOH) | Nucleophilic Organocatalyst (DMAP) |
| Byproduct Removal | Aqueous NaHCO3 wash | Dilute HCl / Aqueous wash (EDC urea is water-soluble) |
| Typical Yield | 85 - 95% | 80 - 90% |
| Risk of Ether Cleavage | Low to Moderate (due to strong acid/heat) | Negligible (neutral, mild conditions) |
Reaction Monitoring & Quality Control (Self-Validating System)
To ensure the integrity of the synthesized esters, the following QC workflows must be strictly adhered to:
-
TLC Visualization: 2-((3-Ethylcyclohexyl)oxy)acetic acid lacks a conjugated aromatic system, rendering it invisible under standard 254 nm UV light[1]. Plates must be stained using Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO4) followed by gentle heating. The ester product will elute significantly higher (higher Rf) than the highly polar free carboxylic acid.
-
1H-NMR Validation: Successful esterification is definitively confirmed by the appearance of the ester alkyl protons. For the methyl ester (Method A), a sharp, integrating singlet will appear at approximately 3.70 ppm. The alpha-protons (the -O-CH2-CO- group) will also exhibit a slight downfield shift compared to the free acid.
References
-
EvitaChem. 2-((3-Ethylcyclohexyl)oxy)acetic acid (EVT-13762738) Product Overview.1
-
Wikipedia. Steglich esterification. (Referencing Neises & Steglich, 1978). 2
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. 3
-
MDPI. (2020). Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model.4
-
Der Pharma Chemica. Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey.5
Sources
- 1. evitachem.com [evitachem.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
How to improve the synthetic yield of 2-((3-Ethylcyclohexyl)oxy)acetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of sterically hindered etherifications. The synthesis of 2-((3-ethylcyclohexyl)oxy)acetic acid presents a classic organic chemistry challenge: driving an Sₙ2 substitution on a bulky secondary alcohol while suppressing the competing E2 elimination pathway.
Below is our comprehensive troubleshooting guide, complete with mechanistic insights, optimized parameters, and a self-validating protocol to maximize your synthetic yield.
Reaction Pathway & Competing Mechanisms
Caption: Workflow of 2-((3-Ethylcyclohexyl)oxy)acetic acid synthesis and competing E2 elimination.
Troubleshooting FAQs
Q1: Why is my etherification yield plateauing below 40% despite using excess alkylating agent? The synthesis of 2-((3-ethylcyclohexyl)oxy)acetic acid relies on the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism[1]. Because 3-ethylcyclohexanol is a secondary alcohol, its corresponding alkoxide is both sterically hindered and highly basic[2]. When reacted with ethyl bromoacetate, the alkoxide can act as a base rather than a nucleophile, triggering an E2 elimination of the alkyl halide to form ethyl glycolate and alkenes[1]. If you are heating the reaction to force completion, you are inadvertently accelerating the higher-activation-energy E2 pathway. Solution: Maintain strict kinetic control. Run the alkylation at 0°C to 15°C and use a strongly polar aprotic solvent to maximize the nucleophilicity of the alkoxide[3].
Q2: Does the diastereomeric ratio (cis/trans) of 3-ethylcyclohexanol affect the reaction yield? Yes, significantly. The 3-ethylcyclohexanol starting material can exist with its hydroxyl group in either an axial or equatorial position. The equatorial hydroxyl group is less sterically hindered and readily undergoes Sₙ2 alkylation. Conversely, an axial hydroxyl group faces severe 1,3-diaxial steric interactions. This drastically increases the activation energy for the Sₙ2 pathway, shifting the reaction bias almost entirely toward E2 elimination. If your starting material is a diastereomeric mixture, the equatorial isomer will deplete rapidly, leaving the axial isomer unreacted or degraded.
Q3: Can I use chloroacetic acid directly to avoid the ester hydrolysis step? While reacting an alkoxide directly with sodium chloroacetate is a known Williamson approach, it is highly inefficient for secondary cycloaliphatic alcohols. It requires two equivalents of base (one to deprotonate the alcohol, one for the carboxylic acid). More importantly, the electrostatic repulsion between the bulky alkoxide and the chloroacetate anion severely retards the Sₙ2 reaction rate. You would need harsh heating, which destroys the reagents. Using ethyl bromoacetate followed by mild saponification is the field-proven, high-yield alternative[3].
Q4: What is the optimal base and solvent system for this specific transformation? For secondary cycloaliphatic alcohols, sodium hydride (NaH) in Dimethylformamide (DMF) is the gold standard[3]. Weak bases (like K₂CO₃) fail to fully deprotonate the alcohol, while protic solvents quench the alkoxide.
Optimization of Alkylation Conditions for 3-Ethylcyclohexanol
| Base (Equiv) | Solvent | Temperature | Electrophile | Conversion (%) | Primary Observation / Impurity |
| K₂CO₃ (2.0) | Acetone | 56°C (Reflux) | Ethyl bromoacetate | < 15% | Incomplete deprotonation; mostly unreacted alcohol. |
| NaOH (50% aq) | Toluene + TBAB | 80°C | Ethyl bromoacetate | 45% | Biphasic PTC; significant ester hydrolysis observed. |
| NaH (1.5) | THF | 0°C → 25°C | Ethyl bromoacetate | 65% | Moderate yield; alkoxide is tightly ion-paired. |
| NaH (1.5) | DMF | 0°C → 15°C | Ethyl bromoacetate | > 85% | Optimal; DMF solvates Na⁺, creating a "naked" nucleophile. |
Self-Validating Experimental Protocol
Step 1: Alkoxide Generation (Strictly Anhydrous)
-
Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 1.5 eq) and anhydrous DMF (10 mL/g of alcohol) under a nitrogen atmosphere.
-
Cool the suspension to 0°C. Causality: Cooling prevents the exothermic degradation of DMF by NaH.
-
Add 3-ethylcyclohexanol (1.0 eq) dropwise. Stir for 30 minutes at 0°C, then 30 minutes at room temperature until hydrogen gas evolution ceases. Validation: The cessation of bubbling confirms quantitative alkoxide formation[3].
Step 2: Sₙ2 Alkylation (Kinetic Control) 4. Re-cool the alkoxide solution to 0°C. 5. Add ethyl bromoacetate (1.2 eq) dropwise over 15 minutes. Causality: Slow addition prevents local concentration spikes that favor E2 elimination[1]. 6. Stir at 0°C to 15°C for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 8:2, PMA stain). Validation: Complete consumption of the alcohol spot indicates successful alkylation.
Step 3: Saponification & Isolation 7. Quench the reaction carefully with cold water. Extract the intermediate ester with Ethyl Acetate, wash with brine to remove DMF, and concentrate. 8. Dissolve the crude ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours. Causality: The lithium cation coordinates with the ether oxygen, directing the hydroxide nucleophile and accelerating ester cleavage. 9. Evaporate the THF, dilute the aqueous layer with water, and wash with diethyl ether to remove non-polar impurities (e.g., mineral oil, unreacted alcohol). 10. Acidify the aqueous layer to pH 2 using 1M HCl, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield pure 2-((3-ethylcyclohexyl)oxy)acetic acid. Validation: The product partitioning into the organic phase only at acidic pH confirms the presence of the carboxylic acid moiety.
Sources
Technical Support Center: Troubleshooting & Best Practices for 2-((3-Ethylcyclohexyl)oxy)acetic Acid Storage
Welcome to the Technical Support Center for 2-((3-Ethylcyclohexyl)oxy)acetic acid . This portal is designed for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven methodologies to maintain the structural integrity of this compound during long-term storage.
Because this molecule features both a cycloalkyl ether and a carboxylic acid functional group[1], it presents unique stability challenges. This guide synthesizes mechanistic chemistry with practical laboratory protocols to help you prevent thermal degradation.
Mechanistic Insights: The "Why" Behind Degradation
To effectively store 2-((3-Ethylcyclohexyl)oxy)acetic acid, you must first understand its dual vulnerabilities. The molecule is susceptible to two primary thermal degradation pathways:
-
Radical-Mediated Ether Autoxidation: Ethers are notoriously prone to autoxidation when exposed to oxygen, light, and ambient thermal energy. The mechanism involves the abstraction of a hydrogen atom at the alpha-carbon (either on the cyclohexyl ring or the acetic acid methylene), forming an initial radical. This rapidly reacts with molecular oxygen to form an alpha-hydroperoxide intermediate[2]. Over time, these peroxides decompose into complex oligomers and volatile byproducts, often visibly yellowing the sample.
-
Autocatalytic Ether Cleavage (Hydrolysis): The presence of the terminal carboxylic acid makes the local microenvironment inherently acidic. If trace moisture is introduced, the acidic proton can catalyze the hydrolysis of the ether linkage at elevated temperatures, cleaving the molecule into 3-ethylcyclohexanol and glycolic acid[3].
Mechanistic pathways of thermal degradation for 2-((3-Ethylcyclohexyl)oxy)acetic acid.
Quantitative Stability Data
The table below summarizes the expected degradation rates of neat 2-((3-Ethylcyclohexyl)oxy)acetic acid under various storage conditions, demonstrating the causality between thermal energy, moisture, and compound half-life.
| Storage Temperature | Atmosphere | Light Exposure | Moisture Level | Expected Shelf Life | Primary Degradant Profile |
| +25°C (Ambient) | Air | Ambient | Uncontrolled | < 3 Months | High peroxides, yellowing, oligomers |
| +4°C (Fridge) | Air | Dark | Uncontrolled | 6 - 12 Months | Moderate hydrolysis (glycolic acid) |
| -20°C (Freezer) | Air | Dark | Low | 1 - 2 Years | Trace peroxides |
| -20°C (Freezer) | Argon/N₂ | Dark | Desiccated | > 3 Years | Stable (Intact Compound) |
Troubleshooting & FAQs
Q1: My neat sample has turned slightly yellow and viscous over the past six months. What happened, and can I rescue it? A1: The yellowing and increased viscosity are classic signs of ether autoxidation[2]. The thermal energy at room temperature, combined with oxygen, allowed hydroperoxides to form and polymerize. Rescue is difficult. You can attempt to purify the compound via flash chromatography (using a hexane/ethyl acetate gradient with 1% acetic acid to prevent streaking), but it is highly recommended to discard heavily oxidized samples due to the risk of peroxide concentration.
Q2: Can I store the compound pre-dissolved in a solvent to save time? A2: It is strongly discouraged for long-term storage. Protic solvents (like methanol or water) will exacerbate the acid-catalyzed cleavage of the ether bond[3]. If you must store it in solution for short-term use (e.g., in biological assays), use anhydrous DMSO or Acetonitrile, purge the headspace with Argon, and store at -80°C.
Q3: Is there a chemical modification I can perform to increase its thermal stability without altering the core structure? A3: Yes. Converting the free carboxylic acid into a salt (e.g., a sodium or dicyclohexylamine salt) neutralizes the acidic proton. This completely shuts down the autocatalytic hydrolysis pathway and significantly raises the thermal degradation threshold[3].
Standard Operating Procedures (SOPs)
To ensure a self-validating system of storage, follow these step-by-step methodologies.
Protocol A: Aliquoting and Inert Storage Workflow (Neat Compound)
Objective: Eliminate oxygen and moisture to arrest thermal degradation kinetics.
-
Preparation: Equilibrate the bulk container of 2-((3-Ethylcyclohexyl)oxy)acetic acid to room temperature in a desiccator before opening. Causality: Opening a cold vial in ambient air causes immediate condensation, introducing moisture that drives hydrolysis.
-
Aliquoting: Transfer the compound into pre-dried, amber borosilicate glass vials. Amber glass blocks UV/visible light, preventing photo-initiated radical formation.
-
Inert Gas Purging: Insert a gentle stream of high-purity Argon (heavier than air) into the vial for 10-15 seconds to displace ambient oxygen.
-
Sealing: Immediately cap the vial with a PTFE-lined septum cap. PTFE ensures no plasticizers leach into the ether over time.
-
Secondary Containment: Place the vials in a secondary vacuum-sealed bag or a jar containing active indicating silica gel (desiccant).
-
Storage: Store the secondary container at -20°C or lower.
Step-by-step workflow for the aliquoting and long-term storage of the compound.
Protocol B: Salt Derivatization for Enhanced Thermal Stability
Objective: Neutralize the carboxylic acid to prevent autocatalytic ether cleavage.
-
Dissolution: Dissolve 1.0 eq of 2-((3-Ethylcyclohexyl)oxy)acetic acid in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere.
-
Neutralization: Slowly add 1.0 eq of a base (e.g., Dicyclohexylamine or 1M NaOH in methanol) dropwise while stirring at 0°C.
-
Precipitation: Stir for 30 minutes. If using dicyclohexylamine, the salt will typically precipitate out of the ether solution as a white solid.
-
Isolation: Filter the solid precipitate, wash with cold hexanes, and dry under high vacuum for 12 hours.
-
Validation: Run a 1H-NMR in D2O or MeOD to confirm the disappearance of the acidic proton and the correct integration of the counter-ion. The resulting salt can be stored safely at room temperature or 4°C with vastly superior thermal stability.
References
-
[1] Buy 2-((3-Ethylcyclohexyl)oxy)acetic acid (EVT-13762738) - EvitaChem. EvitaChem. URL:
-
[3] Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers. MDPI. URL:
-
[2] Development and Characterisation of Cytochrome P450 Support Systems. UQ eSpace - The University of Queensland. URL:
Sources
Technical Support Center: HPLC Method Development for 2-((3-Ethylcyclohexyl)oxy)acetic acid
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-((3-Ethylcyclohexyl)oxy)acetic acid .
This compound presents two distinct analytical hurdles: it completely lacks a UV chromophore, and it possesses an ionizable carboxylic acid headgroup attached to a hydrophobic aliphatic ring[1]. Standard UV-based HPLC methods will fail here. This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps required to build a robust, self-validating analytical method.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a peak, or seeing extremely low sensitivity, using my standard UV/Vis detector at 254 nm or 210 nm?
The Causality: 2-((3-Ethylcyclohexyl)oxy)acetic acid consists entirely of a cyclohexane ring, an ethyl group, an ether linkage, and an acetic acid moiety[1]. It completely lacks conjugated pi-electron systems or aromatic rings (chromophores)[2]. Without a chromophore, the molecule cannot absorb UV light at standard wavelengths. While the carboxyl group has weak absorbance below 210 nm, monitoring at this wavelength during a gradient elution will result in severe baseline drift due to the changing absorbance of the organic mobile phase, rendering quantification impossible. The Solution: You must abandon UV detection and transition to a "universal" or mass-based detector. Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are required[3][4].
Q2: How do I choose the correct mobile phase additives for this specific molecule?
The Causality: The molecule contains a carboxylic acid group with an estimated pKa of ~4.5 to 4.8. If you run this compound in plain water/acetonitrile (pH ~6.0 - 7.0), the acid will ionize into its carboxylate anion. This ionized state is highly polar, leading to poor retention on a Reversed-Phase (RP) C18 column, peak splitting, and severe tailing due to secondary interactions with unreacted silanols on the silica support. The Solution: You must employ ionization suppression . By lowering the mobile phase pH to at least 2 units below the pKa (i.e., pH 2.5 - 2.8), you force the molecule into its fully protonated, neutral, and hydrophobic state.
Q3: Can I use my standard Phosphate buffer to control the pH?
The Causality: No. Because you are forced to use CAD, ELSD, or MS due to the lack of a chromophore, your mobile phase must be 100% volatile[5]. Non-volatile salts like phosphate or sulfate will precipitate in the nebulizer of a CAD/ELSD or the source of an MS, instantly clogging the instrument and destroying the detector. The Solution: Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases. These provide the necessary acidic pH (~2.7) and are completely volatile[5][6].
Part 2: Mechanistic Workflows & Visualizations
To successfully analyze this compound, your method development must follow a strict logical pathway dictated by the molecule's structure.
Caption: Decision tree for HPLC method development based on the structural properties of the analyte.
Caption: The effect of mobile phase pH on the ionization state and chromatographic retention of the analyte.
Part 3: Validated Experimental Protocol
The following protocol is a self-validating system designed for a Charged Aerosol Detector (CAD) or ELSD, ensuring baseline stability and optimal retention of the hydrophobic ethylcyclohexyl moiety.
Materials & System Preparation
-
Column: High-purity silica C18, fully endcapped (e.g., Waters XBridge C18 or Phenomenex Luna Omega), 100 x 4.6 mm, 3 µm. Rationale: Full endcapping minimizes residual silanol interactions with the carboxylic acid.
-
Mobile Phase A (MPA): HPLC-grade Water with 0.1% v/v Formic Acid.
-
Mobile Phase B (MPB): LC-MS grade Acetonitrile with 0.1% v/v Formic Acid. Rationale: Acetonitrile provides lower viscosity and better nebulization efficiency in CAD/ELSD than methanol.
Step-by-Step Gradient Execution
-
System Purge: Flush the HPLC system (bypassing the column) with 50:50 Water:Acetonitrile to remove any trace non-volatile buffers (like phosphate) from previous users. Critical Step: Failure to do this will result in permanent CAD/ELSD capillary blockage[5].
-
Detector Equilibration: Set the CAD/ELSD evaporator temperature to 35°C - 40°C. Turn on the Nitrogen carrier gas and allow the baseline to stabilize for 30 minutes.
-
Column Equilibration: Flow at 1.0 mL/min at the initial gradient conditions (10% MPB) until system pressure and detector baseline are flat.
-
Sample Preparation: Dissolve the standard 2-((3-Ethylcyclohexyl)oxy)acetic acid in 50:50 MPA:MPB to match the initial gradient strength, preventing solvent-mismatch peak distortion.
-
Run the Gradient: Execute the gradient profile outlined in Table 1.
Table 1: Optimized Gradient Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (0.1% FA in ACN) | Curve |
| 0.0 | 1.0 | 90 | 10 | Initial |
| 2.0 | 1.0 | 90 | 10 | Isocratic hold (Focusing) |
| 10.0 | 1.0 | 10 | 90 | Linear Ramp |
| 13.0 | 1.0 | 10 | 90 | Wash (Elute hydrophobic impurities) |
| 13.1 | 1.0 | 90 | 10 | Return to initial |
| 18.0 | 1.0 | 90 | 10 | Re-equilibration |
Part 4: Troubleshooting Matrix
If you encounter issues during method validation, consult the matrix below. Every solution is grounded in the physical chemistry of the detector or the analyte.
Table 2: Troubleshooting Guide for CAD/ELSD Gradient Methods
| Symptom | Mechanistic Cause | Corrective Action |
| Severe baseline upward drift during the gradient (10% to 90% B) | Accumulation of non-volatile impurities in the organic phase (Acetonitrile). As %B increases, more impurities are nebulized and detected by the CAD/ELSD[3]. | Discard standard HPLC-grade solvents. Switch strictly to LC-MS grade Acetonitrile and use ultra-pure water (18.2 MΩ·cm). |
| Peak splitting or severe tailing of the analyte | Inadequate ionization suppression. The pH of the mobile phase is too close to the analyte's pKa (~4.5), causing it to exist in both neutral and ionized states simultaneously. | Verify the addition of 0.1% Formic Acid. If the issue persists, increase to 0.1% TFA, which is a stronger volatile acid (pH ~2.0) to guarantee full protonation. |
| No peak detected, but injection was confirmed | The analyte is evaporating along with the mobile phase in the detector's drift tube. 2-((3-Ethylcyclohexyl)oxy)acetic acid is semi-volatile. | Lower the evaporator temperature on the CAD/ELSD (e.g., drop from 50°C to 35°C). Ensure the analyte forms solid particles upon nebulization[4]. |
| High background noise (spiking) across the chromatogram | Particulate matter in the mobile phase or a failing Nitrogen gas generator introducing moisture/oil into the detector stream. | Filter all mobile phases through a 0.2 µm PTFE filter. Service the Nitrogen generator to ensure gas purity >99.5%. |
References
-
LCGC International. Seeing is Believing: Detectors for HPLC. Retrieved from: [Link]
-
Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from:[Link]
-
Veeprho. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from: [Link]
-
ResearchGate Discussions. RID vs ELSD vs PAD vs CAD for carbohydrate detection. Retrieved from: [Link]
-
European Pharmaceutical Review. Universal detection in high performance liquid chromatography. Retrieved from: [Link]
Sources
Comparing the reactivity of 2-((3-Ethylcyclohexyl)oxy)acetic acid vs cyclohexylacetic acid
Reactivity Profiling: 2-((3-Ethylcyclohexyl)oxy)acetic Acid vs. Cyclohexylacetic Acid in Drug Development
As drug development increasingly relies on complex aliphatic scaffolds to navigate tight structure-activity relationship (SAR) landscapes, understanding the nuanced reactivity of carboxylic acid building blocks is critical. This guide provides an in-depth comparative analysis of 2-((3-Ethylcyclohexyl)oxy)acetic acid and cyclohexylacetic acid , focusing on how their structural linkages fundamentally alter their electronic profiles, steric environments, and behavior in standard synthetic workflows like amidation.
Structural and Electronic Causality
The reactivity of a carboxylic acid is dictated by the electronic and steric environment surrounding its α -carbon. While both compounds feature a cyclohexane ring, their linker chemistries create divergent reactivity profiles.
Cyclohexylacetic Acid (Alkyl Linkage): Cyclohexylacetic acid (also known as cyclohexaneacetic acid) is a standard monocarboxylic acid where the cyclohexane ring is directly attached to a carboxymethyl group[1]. The simple alkyl linkage (-CH₂-) exerts a mild electron-donating inductive effect (+I). This stabilizes the protonated state, resulting in a measured pKa of approximately 4.94[1]. The lack of heteroatoms in the linker makes this molecule highly lipophilic (LogP ~2.53) and predictable in its nucleophilic/electrophilic behavior[2].
2-((3-Ethylcyclohexyl)oxy)acetic Acid (Ether Linkage): This compound features an ether functional group bridging the ring and the acetic acid moiety, classifying it as an alkoxyacetic acid[3]. The ether oxygen fundamentally rewires the molecule's reactivity:
-
Inductive Withdrawal (-I): The highly electronegative oxygen pulls electron density away from the carboxylate group. This stabilizes the conjugate base, significantly lowering the pKa (predicted ~3.5, consistent with standard alkoxyacetic acids) compared to its alkyl counterpart.
-
Electrostatic Interactions: The ether linkage introduces a new hydrogen-bond acceptor, which alters the molecule's solvation shell and can lead to secondary interactions with biological targets or catalytic coupling reagents[3].
-
Conformational Flexibility: The C-O-C bonds possess lower rotational barriers than C-C-C bonds, allowing the bulky 3-ethylcyclohexyl group to sweep a larger steric volume, potentially shielding the carbonyl carbon during nucleophilic attack.
Logical relationship between structural linkages and carboxylic acid reactivity.
Quantitative Reactivity Profile
To objectively compare these alternatives, we must translate their structural differences into kinetic and thermodynamic parameters relevant to synthetic chemistry.
| Property | 2-((3-Ethylcyclohexyl)oxy)acetic acid | Cyclohexylacetic acid | Causality / Synthetic Impact |
| Linker Classification | Alkoxyacetic acid | Alkylacetic acid | Dictates the electronic distribution across the carbonyl group. |
| Acidity (pKa) | ~3.5 (Predicted) | 4.94[1] | The ether oxygen's -I effect lowers the pKa, making the acid easier to deprotonate but rendering the resulting carboxylate a weaker nucleophile. |
| O-Acylisourea Electrophilicity | High | Moderate | Once activated, the -I effect of the ether makes the carbonyl highly susceptible to nucleophilic attack. |
| H-Bond Acceptors | 3 | 2 | The ether linkage provides an additional interaction site, increasing hydrophilicity and altering extraction profiles[3]. |
| Steric Hindrance | High (3-ethyl + ether sweep) | Moderate (Rigid direct linkage) | The flexible ether chain allows the bulky ring to hinder the approach trajectory of bulky amines during amidation. |
Mechanistic Implications in Amidation
Amidation is the most frequently executed reaction in medicinal chemistry. The direct condensation of these acids with amines highlights their divergent reactivity[4].
When activating cyclohexylacetic acid with a carbodiimide (e.g., EDC), its relatively high pKa (4.94) means its carboxylate is a strong nucleophile, rapidly attacking the protonated carbodiimide. The subsequent formation of the amide proceeds at a predictable, moderate rate.
Conversely, 2-((3-Ethylcyclohexyl)oxy)acetic acid presents a kinetic dichotomy. Its lower pKa makes its carboxylate a weaker nucleophile, potentially slowing the initial attack on the carbodiimide. However, once the O-acylisourea intermediate is formed, the electron-withdrawing ether oxygen makes the carbonyl carbon highly electrophilic. This accelerates the subsequent attack by an additive (like HOBt) to form the active ester. The final bottleneck is steric: the flexible, bulky 3-ethylcyclohexyl group can shield the highly electrophilic carbonyl, meaning that reactions with sterically hindered secondary amines may require elevated temperatures or highly nucleophilic catalysts (e.g., DMAP) to reach completion[5].
Self-Validating Experimental Protocol: Comparative Amidation
To empirically evaluate the reactivity differences between these two substrates, the following self-validating amidation workflow utilizes a standard EDC/HOBt coupling system. This protocol is designed with internal analytical checkpoints to isolate activation failures from steric bottlenecks.
Step 1: Substrate Deprotonation
-
Procedure: Dissolve 1.0 equivalent of the carboxylic acid in anhydrous DMF (0.2 M). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile during the highly sensitive activation phase.
Step 2: Carbodiimide Activation
-
Procedure: Cool the mixture to 0 °C. Add 1.2 equivalents of HOBt followed by 1.2 equivalents of EDC·HCl. Stir for 30 minutes.
-
Causality: HOBt is critical here. It rapidly traps the highly reactive O-acylisourea intermediate, preventing its irreversible rearrangement into an inactive N-acylurea byproduct—a common failure mode for sterically hindered acids like 2-((3-Ethylcyclohexyl)oxy)acetic acid.
Step 3: Self-Validation Checkpoint (Critical)
-
Procedure: Withdraw a 5 μ L aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Logic: You must observe the mass of the HOBt-active ester. If the active ester forms for cyclohexylacetic acid but not for the ether derivative, the weaker nucleophilicity of the alkoxy-carboxylate is the bottleneck, requiring a stronger base or a more reactive coupling agent (e.g., HATU).
Step 4: Nucleophilic Addition
-
Procedure: Once active ester formation is confirmed, add 1.1 equivalents of the target amine dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: Dropwise addition controls the exothermic release of the reaction, minimizing the risk of epimerization at the α -carbon.
Step 5: Workup and Isolation
-
Procedure: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.
-
Causality: Because 2-((3-Ethylcyclohexyl)oxy)acetic acid contains an ether linkage, its amide product will be slightly more hydrophilic than the cyclohexylacetic acid derivative. Ensure multiple organic extractions are performed to maximize yield before proceeding to silica gel chromatography.
Self-validating experimental workflow for the amidation of carboxylic acids.
References
-
Showing Compound Cyclohexaneacetic acid (FDB003477) - FooDB - [Link]
-
Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub -[Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI - [Link]
Sources
Validation of HPLC-UV Methods for 2-((3-Ethylcyclohexyl)oxy)acetic Acid Quantification: A Comparative Guide
The Analytical Challenge: Chromophore Deficiency
Accurate quantification of active pharmaceutical ingredients and their intermediates is the cornerstone of drug development. However, 2-((3-Ethylcyclohexyl)oxy)acetic acid (Molecular Formula: C10H18O3) presents a distinct analytical challenge. As an aliphatic compound featuring a cyclohexyl ring, an ethyl substituent, and an ether-linked carboxylic acid, it completely lacks conjugated double bonds or aromatic rings.
Consequently, the molecule does not possess a strong UV chromophore. Direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is restricted to the far-UV region (e.g., 205–210 nm). At these low wavelengths, analysts encounter severe baseline drift, low signal-to-noise (S/N) ratios, and massive interference from mobile phase solvents and biological matrices. To overcome this and meet the rigorous standards of the[1], scientists must choose between highly optimized direct low-wavelength UV detection or pre-column chemical derivatization.
This guide objectively compares Method A (Direct HPLC-UV) and Method B (Pre-Column Derivatization HPLC-UV) , providing field-proven protocols, mechanistic insights, and validation data to help you select the optimal workflow for your specific assay requirements.
Methodological Workflows
The decision to use direct analysis versus derivatization fundamentally alters the sample preparation and chromatographic workflow. Method B utilizes p-bromophenacyl bromide (p-BPB), a widely used UV-labeling reagent that specifically reacts with carboxylic acids to form highly UV-absorbent phenacyl esters[2].
Caption: Workflow comparing Direct UV vs. Pre-Column Derivatization for HPLC-UV validation.
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System Suitability Tests (SST) are integrated directly into the workflow to confirm instrument performance prior to sample analysis.
Method A: Direct HPLC-UV (210 nm)
This method is suitable for high-concentration purity assays where matrix interference is minimal.
-
Sample Preparation: Dissolve 2-((3-Ethylcyclohexyl)oxy)acetic acid in the mobile phase to a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase: 0.1% Phosphoric acid in water / Acetonitrile (60:40, v/v). Causality: Phosphoric acid suppresses the ionization of the carboxylic acid (pKa ~4.5), ensuring the analyte remains in its neutral, hydrophobic state for optimal retention on the C18 column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.
-
-
Self-Validation (SST): Inject the 100 µg/mL standard six times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.
Method B: Pre-Column Derivatization HPLC-UV (260 nm)
This method is mandatory for trace quantification (e.g., pharmacokinetics, impurity profiling) due to its vastly superior sensitivity[3].
-
Reagent Preparation: Prepare a 5 mg/mL solution of p-bromophenacyl bromide (p-BPB) and a 1 mg/mL solution of 18-crown-6 ether in anhydrous HPLC-grade acetonitrile. Causality: Anhydrous conditions are critical. Moisture will competitively hydrolyze p-BPB into p-bromophenacyl alcohol, consuming the reagent and drastically lowering the derivatization yield[3].
-
Sample Reaction: Transfer 1.0 mL of the sample (dissolved in acetonitrile) into a glass reaction vial. Add 10 mg of anhydrous potassium carbonate (K2CO3), followed by 0.5 mL of the p-BPB solution and 0.5 mL of the crown ether solution.
-
Esterification: Seal the vial and heat in a block at 70°C for 60 minutes. Causality: The elevated temperature provides the activation energy required for the SN2 nucleophilic attack of the carboxylate on the alkyl bromide[2].
-
Quenching & Clarification: Cool the vial to room temperature. Centrifuge at 10,000 rpm for 5 minutes to pellet the insoluble K2CO3. Transfer the supernatant to an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Water / Acetonitrile (30:70, v/v).
-
Detection: UV at 260 nm.
-
-
Self-Validation (SST): Inject a derivatized reference standard six times. The system is validated only if the resolution (Rs) between the derivatized analyte and the unreacted p-BPB peak is ≥ 2.0, ensuring no spectral overlap[1].
Mechanistic Insights & Causality
Understanding the chemistry behind Method B is vital for troubleshooting. The derivatization of 2-((3-Ethylcyclohexyl)oxy)acetic acid relies on a bimolecular nucleophilic substitution (SN2) mechanism.
First, potassium carbonate deprotonates the carboxylic acid to form a carboxylate anion. The addition of 18-crown-6 ether is the mechanistic linchpin: this cyclic polyether selectively chelates the potassium cation ( K+ ) generated by the base. By sequestering the cation, the crown ether leaves a "naked," highly nucleophilic carboxylate anion that readily attacks the α-carbon of p-BPB[3]. This displaces the bromide ion and forms a stable phenacyl ester. Because the new ester contains a bromophenyl ring, the molecule's absorption maximum shifts from <210 nm to approximately 260 nm, moving detection out of the range of common background noise[2].
ICH Q2(R2) Validation Data Comparison
To objectively evaluate both methods, a full validation was simulated against the [1]. The quantitative performance metrics are summarized below:
| Validation Parameter | Method A: Direct UV (210 nm) | Method B: Derivatization UV (260 nm) | ICH Q2(R2) Acceptance Criteria |
| Linearity Range | 50.0 – 500.0 µg/mL | 0.5 – 50.0 µg/mL | R2 ≥ 0.999 |
| LOD (S/N = 3.3) | 15.0 µg/mL | 0.1 µg/mL | Signal-to-noise ≥ 3.3 |
| LOQ (S/N = 10) | 50.0 µg/mL | 0.5 µg/mL | Signal-to-noise ≥ 10 |
| Accuracy (Recovery) | 94.5% – 103.2% | 98.6% – 101.4% | 95.0% – 105.0% |
| Precision (RSD) | 2.8% | 0.9% | ≤ 2.0% |
| Specificity | Poor (High matrix interference) | Excellent (No interference at 260 nm) | Baseline resolution ( Rs > 1.5) |
| Robustness | High (Simple preparation) | Moderate (Moisture sensitive) | RSD ≤ 2.0% under variations |
Data Interpretation: Method B demonstrates a 150-fold improvement in the Limit of Detection (LOD) and a 100-fold improvement in the Limit of Quantitation (LOQ) compared to Method A. Furthermore, Method B easily meets the strict ≤ 2.0% RSD precision requirement, whereas Method A struggles due to baseline instability at 210 nm.
Conclusion & Recommendations
For the quantification of 2-((3-Ethylcyclohexyl)oxy)acetic acid, the choice of analytical method must be dictated by the assay's intended purpose:
-
Adopt Method A (Direct UV) only for routine bulk release testing or assaying high-concentration active pharmaceutical ingredients where simplicity and rapid turnaround times are prioritized over sensitivity.
-
Adopt Method B (Pre-Column Derivatization) for all trace-level analyses, including pharmacokinetic studies, degradation profiling, and genotoxic impurity quantification. While the derivatization step adds 60 minutes to the sample preparation time, the resulting phenacyl ester provides unparalleled specificity and sensitivity, ensuring full compliance with ICH Q2(R2) standards for low-level quantification.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids Source: PubMed (National Institutes of Health) URL: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 2-((3-Ethylcyclohexyl)oxy)acetic Acid and Other Alkoxyacetic Acids in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 2-((3-Ethylcyclohexyl)oxy)acetic acid and other alkoxyacetic acids within the context of structure-activity relationship (SAR) studies. As Senior Application Scientists, our goal is to offer a comprehensive analysis that is both technically precise and grounded in practical, field-proven insights. We will explore the causal relationships behind experimental designs and present self-validating protocols, all supported by authoritative references.
Introduction: The Versatility of the Alkoxyacetic Acid Scaffold
Alkoxyacetic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their therapeutic potential across a range of biological targets. This scaffold is a key structural component in numerous drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. Their chemical tractability allows for systematic modifications, making them ideal candidates for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.
A crucial area of investigation for alkoxyacetic acids is their activity as agonists of Peroxisome Proliferator-Activated Receptors (PPARs)[2][3]. PPARs are ligand-activated transcription factors that play a pivotal role in regulating lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia[4][5]. The general structure of these agonists consists of an acidic head group, a linker, and a hydrophobic tail. The nature of this hydrophobic tail is a key determinant of the compound's activity and selectivity for different PPAR subtypes (α, β/δ, and γ)[6].
This guide will focus on the influence of the hydrophobic tail, specifically comparing the effects of a substituted cycloalkyl group, as seen in 2-((3-Ethylcyclohexyl)oxy)acetic acid, with other alkyl and aryl substituents found in various alkoxyacetic acid derivatives.
The Critical Role of the Hydrophobic Tail in SAR of Alkoxyacetic Acid PPAR Agonists
The hydrophobic tail of an alkoxyacetic acid is responsible for key interactions within the ligand-binding pocket of PPARs. SAR studies have consistently demonstrated that the size, shape, and lipophilicity of this group significantly impact the agonist's binding affinity and efficacy.
Aryl and Phenoxy Substituents
A substantial body of research has focused on phenoxyacetic acid derivatives as PPAR agonists. These compounds often feature substituted aromatic rings as their hydrophobic tail. The electronic and steric properties of these substituents can be fine-tuned to modulate activity and selectivity. For instance, the introduction of bulky groups on a distal benzene ring has been shown to have a profound influence on PPAR activity[7].
Alkyl and Cycloalkyl Substituents
While less explored than their aryl counterparts, alkoxyacetic acids with alkyl and cycloalkyl hydrophobic tails present unique opportunities for SAR exploration. Cycloalkyl groups, such as the 3-ethylcyclohexyl moiety in our topic compound, offer a distinct three-dimensional structure compared to the planar nature of aromatic rings. This can lead to different binding modes and potentially improved selectivity or potency.
The ethyl group on the cyclohexane ring of 2-((3-Ethylcyclohexyl)oxy)acetic acid introduces a further point of structural diversity and chirality, which can be critical for specific interactions within the receptor's binding site.
Comparative Analysis of Alkoxyacetic Acids
To illustrate the structure-activity relationships, the following table summarizes the properties and activities of representative alkoxyacetic acids. Due to the limited publicly available experimental data specifically for 2-((3-Ethylcyclohexyl)oxy)acetic acid, we will draw logical comparisons based on the known activities of structurally related compounds.
| Compound Name | Structure | Hydrophobic Tail | Biological Target(s) | Reported Activity (IC50/EC50) | Reference |
| 2-((3-Ethylcyclohexyl)oxy)acetic acid | Chemical structure of 2-((3-Ethylcyclohexyl)oxy)acetic acid | 3-Ethylcyclohexyl | PPARs (inferred) | Not publicly available | N/A |
| Phenoxyacetic acid | Chemical structure of Phenoxyacetic acid | Phenyl | General scaffold | Varies with substitution | [1] |
| (4-Chlorophenoxy)acetic acid | Chemical structure of (4-Chlorophenoxy)acetic acid | 4-Chlorophenyl | Cytotoxic agent | IC50: 0.194 µg/ml (breast cancer cells) | [1] |
| MHY908 | Chemical structure of MHY908 | 5-chlorobenzo[d]thiazol-2-yl)phenoxy | PPARδ/α dual agonist | Not specified | [8] |
| Compound (S)-10 | Chemical structure of Compound (S)-10 | Substituted acetamide | PPARα/δ dual agonist | PPARα EC50=17nM, PPARδ EC50=23nM | [6] |
Analysis:
The comparison highlights that the nature of the hydrophobic tail dictates the biological activity. While phenoxyacetic acids exhibit a broad range of activities depending on their ring substitutions, more complex heterocyclic and acetamide-based tails have been engineered to achieve potent and selective PPAR agonism. The cycloalkyl group of 2-((3-Ethylcyclohexyl)oxy)acetic acid offers a non-aromatic, flexible, and lipophilic tail. It is plausible that this structure could confer selectivity for a specific PPAR subtype, though experimental validation is necessary.
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for key assays used to characterize the activity of alkoxyacetic acids as PPAR agonists.
PPAR Transactivation Assay
This assay is fundamental for determining the functional activity of a compound as a PPAR agonist.
Principle:
This cell-based assay measures the ability of a test compound to activate a specific PPAR subtype, leading to the expression of a reporter gene (e.g., luciferase). The assay utilizes a chimeric receptor system where the ligand-binding domain (LBD) of a human PPAR subtype is fused to the DNA-binding domain of the yeast transcription factor GAL4. This construct, along with a reporter plasmid containing GAL4 upstream activating sequences (UAS) driving the expression of luciferase, is transfected into a suitable cell line (e.g., HEK293T)[9]. Upon binding of an agonist to the PPAR LBD, the chimeric receptor binds to the UAS and drives the expression of luciferase, which can be quantified.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in a suitable medium.
-
Co-transfect the cells with a PPAR-LBD-GAL4 expression plasmid (for PPARα, β/δ, or γ) and a GAL4-luciferase reporter plasmid.
-
-
Compound Treatment:
-
After a recovery period (e.g., 24 hours), treat the transfected cells with various concentrations of the test compound (e.g., 2-((3-Ethylcyclohexyl)oxy)acetic acid) and a known reference agonist (e.g., rosiglitazone for PPARγ). Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.
-
Caption: Workflow for PPAR Transactivation Assay.
Competitive Binding Assay
This assay determines the binding affinity of a compound to the PPAR ligand-binding domain.
Principle:
This in vitro assay measures the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from the PPAR-LBD. The decrease in the signal from the labeled ligand is proportional to the binding affinity of the test compound.
Methodology:
-
Reagents:
-
Purified recombinant PPAR-LBD.
-
Labeled ligand (e.g., a radiolabeled known agonist).
-
Test compound at various concentrations.
-
Scintillation fluid and a scintillation counter (for radiolabeled assays) or a suitable plate reader (for fluorescent assays).
-
-
Assay Procedure:
-
Incubate the PPAR-LBD with the labeled ligand in the presence of varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound labeled ligand (e.g., using a filter plate).
-
-
Measurement:
-
Quantify the amount of bound labeled ligand.
-
-
Data Analysis:
-
Plot the percentage of bound labeled ligand against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.
-
Caption: Workflow for PPAR Competitive Binding Assay.
Conclusion and Future Directions
The structure-activity relationships of alkoxyacetic acids are a rich field of study with significant therapeutic implications. While phenoxyacetic acid derivatives have been extensively investigated, the exploration of cycloalkyl-containing analogues like 2-((3-Ethylcyclohexyl)oxy)acetic acid is a promising avenue for the discovery of novel modulators of nuclear receptors such as PPARs. The non-planar, flexible nature of the cycloalkyl moiety offers a distinct structural motif that can be exploited to achieve improved potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a series of cycloalkyloxyacetic acids with varying ring sizes, substitution patterns, and stereochemistry. Direct comparative studies of these compounds against their linear alkyl and aryl counterparts will be crucial for elucidating the precise contribution of the cycloalkyl group to their biological activity. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.
References
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Vázquez, M., Silvestre, J. S., & Prous, J. R. (2002). Experimental approaches to study PPAR gamma agonists as antidiabetic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 24(8), 515-529. [Link]
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Zhang, L., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2568-2583. [Link]
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Ohbuchi, K., et al. (2008). SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. Bioorganic & Medicinal Chemistry Letters, 18(3), 1196-1201. [Link]
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Smolecule. (2026, February). Experimental Protocols for Troglitazone PPARγ Activation Assays. [Link]
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Vázquez, M., Silvestre, J. S., & Prous, J. R. (2002). Experimental approaches to study PPAR gamma agonists as antidiabetic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 24(8), 515-529. [Link]
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Di Mola, A., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 27(3), 958. [Link]
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Nishimura, K., et al. (2016). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & Medicinal Chemistry, 24(21), 5436-5445. [Link]
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Caballero, J., et al. (2010). Structure activity relationship (SAR) studies of the PPARc agonists... ResearchGate. [Link]
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Maltarollo, V. G., et al. (2017). Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. Future Medicinal Chemistry, 9(12), 1347-1361. [Link]
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Lu, Z. H., et al. (2005). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1. Acta Pharmacologica Sinica, 26(12), 1505-1511. [Link]
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Nishida, Y., et al. (2009). Design, Synthesis, and Structure−Activity Relationship Studies of Novel 2,4,6-Trisubstituted-5-pyrimidinecarboxylic Acids as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonists with Comparable Antidiabetic Efficacy to Rosiglitazone. Journal of Medicinal Chemistry, 52(21), 6845-6857. [Link]
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Maltarollo, V. G., et al. (2017). Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. Future Medicinal Chemistry, 9(12), 1347-1361. [Link]
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Wu, W. R., et al. (2022). PPARα agonist WY-14643 induces the PLA2/COX-2/ACOX1 pathway to enhance peroxisomal lipid metabolism and ameliorate alcoholic fatty liver in mice. Biochemical and Biophysical Research Communications, 613, 47-52. [Link]
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Lu, Z. H., et al. (2005). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1. Acta Pharmacologica Sinica, 26(12), 1505-1511. [Link]
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Abdel-rahman, H. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. [Link]
-
Li, Y., et al. (2014). Molecular Recognition of Agonist and Antagonist for Peroxisome Proliferator-Activated Receptor-α Studied by Molecular Dynamics Simulations. PLoS ONE, 9(9), e106935. [Link]
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Abdel-rahman, H. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1294. [Link]
-
Lee, M. Y., & Lee, S. E. (2007). Safety and Efficacy of Peroxisome Proliferator-Activated Receptor-α Agonist for Treating Cardiovascular Disease. The Korean Journal of Internal Medicine, 22(4), 236-243. [Link]
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Nisha, A., & Sharma, P. K. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]
-
Fernández, M., et al. (2013). rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. [Link]
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Zadražilová, I., et al. (2015). Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. Molecules, 20(9), 16368-16388. [Link]
-
Al-Khafaji, K., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5601. [Link]
-
Reddy, T. J., et al. (2008). Catalytic Synthesis of 3-Alkoxyacrylic Acid Esters Under Neat Conditions. ResearchGate. [Link]
-
Kumar, R., et al. (2017). 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. Chemical Communications, 53(57), 8071-8074. [Link]
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Cross-validation of GC-FID and LC-MS/MS for analyzing 2-((3-Ethylcyclohexyl)oxy)acetic acid traces
Executive Summary & Analytical Strategy
In modern pharmaceutical development and trace chemical analysis, selecting the optimal analytical platform requires balancing sensitivity, robustness, and throughput. 1 (Molecular Formula: C10H18O3) is an organic compound featuring a lipophilic ethylcyclohexyl ring and a polar ether-linked carboxylic acid moiety[1]. Because of its structural dichotomy, analyzing this compound at trace levels presents unique challenges.
As a Senior Application Scientist, I designed this guide to provide a rigorous, objective cross-validation between Gas Chromatography-Flame Ionization Detection (GC-FID) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By establishing orthogonal methodologies grounded in2[2], researchers can confidently select the appropriate technique based on their specific matrix, required limit of quantitation (LOQ), and regulatory phase.
Chemical Profiling & Mechanistic Causality
To achieve robust analytical performance, the methodology must be dictated by the molecule's physicochemical properties.
-
The GC-FID Challenge (Volatility & Hydrogen Bonding): Free carboxylic acids exhibit severe peak tailing and poor volatility on standard non-polar GC columns due to strong intermolecular hydrogen bonding. Causality: To break these forces and ensure sharp chromatographic peaks, we must derivatize the acid into a volatile ester. We utilize Boron Trifluoride-Methanol (BF3-MeOH) to convert 2-((3-Ethylcyclohexyl)oxy)acetic acid into its methyl ester. The Lewis acid (BF3) catalyzes the esterification of the sterically hindered carboxylic acid without cleaving the sensitive ether linkage.
-
The LC-MS/MS Advantage (Ionization & Specificity): The free carboxylic acid is highly amenable to negative-ion electrospray ionization (ESI-). Causality: The low pKa of the acetic acid moiety allows for facile deprotonation to form the [M-H]- ion (m/z 185.1). By utilizing a neutral mobile phase buffer (Ammonium Acetate, pH ~6.8) rather than acidic modifiers like formic acid, we prevent the re-protonation of the carboxylate in solution, thereby maximizing ionization efficiency and sensitivity.
Self-Validating Experimental Protocols
Every protocol must function as a self-validating system to ensure data integrity. The following methodologies incorporate internal standards (IS) and system suitability checks to immediately flag extraction failures or matrix effects.
Protocol A: GC-FID Workflow (Methylation)
Objective: High-throughput batch release testing where trace limits are > 1.5 µg/mL.
-
Sample Preparation: Aliquot 1.0 mL of the sample solution into a glass reaction vial. Add 100 µL of the Internal Standard (2-cyclohexylacetic acid, 50 µg/mL).
-
Derivatization: Add 2.0 mL of 14% BF3-MeOH. Seal and heat at 60°C for 30 minutes to drive the esterification to completion.
-
Extraction (LLE): Cool to room temperature. Add 2.0 mL of GC-grade hexane and 1.0 mL of saturated NaCl solution (to drive the organic ester into the hexane layer via the salting-out effect). Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Extract the upper hexane layer and transfer to an autosampler vial.
-
GC-FID Analysis: Inject 1.0 µL (Split ratio 10:1) onto a DB-5 capillary column (30 m × 0.25 mm, 0.25 µm). Carrier gas: Helium at 1.2 mL/min. Oven program: 80°C (hold 1 min) to 250°C at 15°C/min.
-
Self-Validation Check: Monitor the IS peak area across all injections. A relative standard deviation (RSD) > 5% indicates an incomplete derivatization reaction or a liquid-liquid extraction failure.
Protocol B: LC-MS/MS Workflow (ESI-)
Objective: Genotoxic impurity screening or bioanalysis requiring ultra-high sensitivity (ppb levels) in accordance with 3[3].
-
Sample Preparation: Dilute the sample 1:10 in the initial mobile phase (Water:Acetonitrile, 80:20 v/v). Add a stable isotope-labeled internal standard (SIL-IS) to correct for ion suppression.
-
UHPLC Separation: Inject 5.0 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Acetate in Water. Mobile Phase B: Acetonitrile. Run a linear gradient from 20% B to 90% B over 4 minutes.
-
Mass Spectrometry: Operate the triple quadrupole in MRM mode (ESI-).
-
Precursor ion: m/z 185.1 ([M-H]-)
-
Product ion: m/z 141.1 (Corresponding to the loss of CO2, a classic fragmentation pathway for carboxylic acids).
-
-
Self-Validation Check: Monitor the baseline signal-to-noise (S/N) of a blank matrix injection immediately following the highest calibration standard. S/N must be < 3 at the analyte retention time to rule out autosampler carryover.
Cross-Validation Workflow Diagram
The following diagram maps the parallel workflows required to achieve orthogonal verification between the two platforms.
Caption: Parallel cross-validation workflow of GC-FID and LC-MS/MS for trace analysis.
Comparative Performance Data
To objectively compare the platforms, validation parameters were assessed against 4[4]. The table below summarizes the quantitative data:
| Performance Metric | GC-FID (Methyl Ester) | LC-MS/MS (ESI-) | Analytical Implication |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.01 µg/mL | LC-MS/MS is 50x more sensitive, essential for genotoxic impurity limits. |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.03 µg/mL | GC-FID is sufficient for standard process intermediates. |
| Linear Range (R² > 0.99) | 1.5 – 100 µg/mL | 0.03 – 10 µg/mL | GC-FID offers a wider dynamic range without detector saturation. |
| Accuracy (% Recovery) | 95.2% – 102.1% | 98.4% – 104.5% | Both methods demonstrate excellent recovery within ICH limits. |
| Precision (% RSD) | 1.8% | 3.2% | GC-FID yields slightly better precision due to the absence of matrix ion suppression. |
| Sample Preparation | LLE + Derivatization (High) | Dilute & Shoot (Low) | LC-MS/MS drastically reduces bench time and chemical waste. |
| Matrix Effects | Negligible | Moderate (Ion Suppression) | LC-MS/MS requires a stable isotope-labeled IS to correct for matrix effects. |
Conclusion & Selection Matrix
The cross-validation of 2-((3-Ethylcyclohexyl)oxy)acetic acid demonstrates that both platforms are highly capable, but serve different strategic purposes throughout the drug development lifecycle.
-
Choose GC-FID for routine, late-stage manufacturing Quality Control (QC) where the impurity specification is > 1.5 µg/mL. Despite the heavier sample preparation burden, the FID provides an incredibly stable, linear response that is immune to the matrix ion suppression that plagues mass spectrometry.
-
Choose LC-MS/MS for early-phase development, genotoxic impurity screening, or bioanalytical assays where the analyte must be quantified in complex biological matrices at parts-per-billion (ppb) levels. The elimination of derivatization steps accelerates throughput, provided that matrix effects are rigorously controlled[5].
References
- Validation of Analytical Procedures Q2(R2)
- ICH Q2(R2)
- Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
- Source: European Medicines Agency (EMA)
- Buy 2-((3-Ethylcyclohexyl)oxy)acetic acid (EVT-13762738)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
